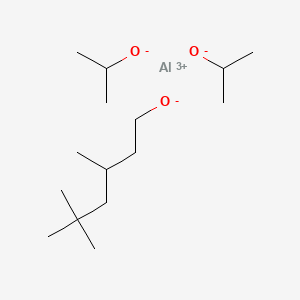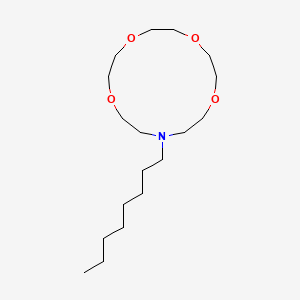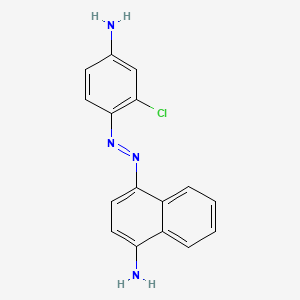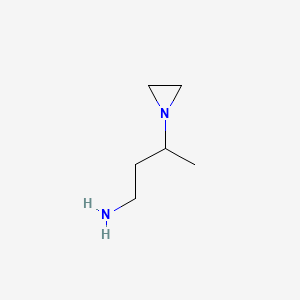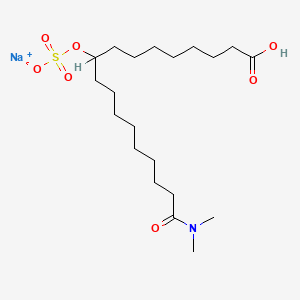![molecular formula C12H24O7Si B12681166 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate CAS No. 93858-44-7](/img/structure/B12681166.png)
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate is a versatile organosilane compound with the molecular formula C12H24O7Si and a molecular weight of 308.40 g/mol . This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. It is often used as a coupling agent, adhesion promoter, and in the synthesis of advanced materials.
Méthodes De Préparation
The synthesis of 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate typically involves the reaction of 3-(trimethoxysilyl)propyl alcohol with acrylic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Analyse Des Réactions Chimiques
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The acrylate group can participate in free radical polymerization to form polymers and copolymers.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common reagents used in these reactions include water (for hydrolysis), initiators like benzoyl peroxide (for polymerization), and alkyl halides (for substitution). Major products formed include siloxane polymers, acrylate copolymers, and substituted derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes to form silanol groups, which can condense with other silanol groups or react with hydroxyl groups on surfaces. The acrylate group can polymerize to form cross-linked networks, enhancing the mechanical properties of the materials .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate include:
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
3-(Trimethoxysilyl)propyl acrylate: Lacks the hydroxyl group present in this compound.
2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl methacrylate: Contains a methacrylate group and is used in similar applications.
The uniqueness of this compound lies in its combination of a hydroxyl group, a trimethoxysilyl group, and an acrylate group, which provides a balance of reactivity and functionality for diverse applications.
Propriétés
Numéro CAS |
93858-44-7 |
|---|---|
Formule moléculaire |
C12H24O7Si |
Poids moléculaire |
308.40 g/mol |
Nom IUPAC |
[2-hydroxy-3-(3-trimethoxysilylpropoxy)propyl] prop-2-enoate |
InChI |
InChI=1S/C12H24O7Si/c1-5-12(14)19-10-11(13)9-18-7-6-8-20(15-2,16-3)17-4/h5,11,13H,1,6-10H2,2-4H3 |
Clé InChI |
HWOMYGSRBXHQLT-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CCCOCC(COC(=O)C=C)O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


